1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORSOBUDFFCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis starts with the preparation of the tetrazole ring, usually through cyclization of 4-chlorobenzylamine with sodium azide under acidic conditions.
Step 2: The piperazine moiety is introduced via nucleophilic substitution, involving 1-chloromethyl-4-chlorophenyl-tetrazole and piperazine.
Step 3: The final step attaches the fluorophenoxyethanone group through an etherification reaction, often under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the process involves large-scale reactors, precise control of temperature and pressure, and rigorous purification steps, often through crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the piperazine and phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions might target the ketone group, producing secondary alcohols.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, occur primarily at the chlorophenyl and fluorophenoxy rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or KMnO₄ in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The reactions lead to various derivatives that are potentially useful for further chemical modifications or biological testing.
Scientific Research Applications
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone finds applications across multiple fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Studies explore its potential as a receptor ligand or enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in fields like oncology or neurology.
Industry: Its structural motif is valuable in developing new materials with specific properties.
Mechanism of Action
The compound's biological effects arise from its interaction with molecular targets:
Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: Interferes with signal transduction pathways, leading to alterations in cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
- Antiproliferative Activity : Tetrazole-piperazine hybrids (e.g., ) show moderate activity against cancer cell lines, likely due to DNA intercalation or kinase inhibition .
- Antimicrobial Potential: Triazole-thioether analogs () exhibit broad-spectrum activity, attributed to sulfur's nucleophilic reactivity .
- Metabolic Stability : Pyrazole derivatives () demonstrate prolonged half-lives in preclinical models, making them candidates for prolonged therapeutic effects .
Biological Activity
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, often referred to as a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Tetrazole compounds are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN6O2
- Molecular Weight : 368.84 g/mol
This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the piperazine moiety and fluorophenoxy group contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar tetrazole compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through oxidative stress mechanisms . The specific compound may share these properties due to its structural similarities.
Table 1: Summary of Anticancer Studies on Tetrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 | Induces apoptosis via ROS generation |
| ZQL-4c | MDA-MB-231 | 0.80 | Inhibits Notch-AKT signaling |
| ZQL-4c | SK-BR-3 | 1.21 | Promotes G2/M phase arrest |
This table highlights the effectiveness of tetrazole derivatives in inhibiting breast cancer cell lines, suggesting that the compound may exhibit similar anticancer activity.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, tetrazole derivatives may inhibit enzymes responsible for DNA synthesis or modulate receptor activity related to apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of related tetrazole compounds for their anti-inflammatory properties. The study revealed that these compounds could effectively reduce inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
